3,4-dibutoxytetrahydrothiophene 1,1-dioxide
Overview
Description
3,4-dibutoxytetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound that has been studied for its potential applications in pharmaceuticals and materials science. It is also known as DBTD and has a molecular formula of C10H20O2S.
Mechanism of Action
The mechanism of action of DBTD is not yet fully understood, but it is believed to act as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity.
Biochemical and Physiological Effects:
DBTD has been shown to have anti-inflammatory effects in vitro, as well as potential antioxidant activity. It has also been shown to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of DBTD is its relatively simple synthesis method, which makes it accessible for laboratory research. However, its potential applications in pharmaceuticals and materials science are still being explored, and further research is needed to fully understand its properties and potential limitations.
Future Directions
Future research on DBTD could focus on its potential applications in drug discovery and materials science, as well as its mechanism of action and potential toxicity. Additionally, further studies could investigate its potential use in combination with other anti-inflammatory agents or as a precursor in the synthesis of novel materials with unique properties.
Scientific Research Applications
DBTD has been studied for its potential applications in pharmaceuticals, particularly as a potential anti-inflammatory agent. It has also been investigated for its use as a precursor in the synthesis of materials with potential applications in electronics and energy storage.
properties
IUPAC Name |
3,4-dibutoxythiolane 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4S/c1-3-5-7-15-11-9-17(13,14)10-12(11)16-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMAHZNNBVQSKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CS(=O)(=O)CC1OCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibutoxytetrahydrothiophene 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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